1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride
Description
1-(2-Bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride is a halogenated pyrazole derivative with a molecular formula of C₁₀H₁₀BrN₃·HCl and a calculated molecular weight of 288.57 g/mol (free base: 252.11 g/mol) . The compound features a 2-bromophenyl substituent at the 1-position of the pyrazole ring, a methyl group at the 5-position, and an amine group at the 3-position. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. This compound is utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
1-(2-bromophenyl)-5-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11;/h2-6H,1H3,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJEYUPEVFYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone. For instance, 2-bromoacetophenone can react with hydrazine hydrate to form 1-(2-bromophenyl)pyrazole.
Methylation: The next step involves the introduction of a methyl group at position 5. This can be done using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The final step is the introduction of the amine group at position 3. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source.
Formation of the hydrochloride salt: The free base form of the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted pyrazoles.
Oxidation Products: N-oxides of the pyrazole ring.
Reduction Products: Amines or dehalogenated compounds.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to modulate biological pathways. It has shown promise in the following areas:
- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies have suggested that 1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : Pyrazole compounds have been noted for their anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases. The specific mechanism of action may involve the inhibition of pro-inflammatory cytokines .
Biological Studies
The compound has been used in biological assays to study its interactions with specific receptors and enzymes:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are critical in signaling pathways related to cancer and other diseases. This property can be leveraged to develop targeted therapies .
- Receptor Modulation : The compound's structure allows it to interact with various receptors, including androgen receptors, which are significant in the context of hormone-related cancers. Its potential as a tissue-selective androgen receptor modulator (SARM) is under investigation .
Synthesis of Derivatives
The synthesis of this compound can serve as a precursor for creating novel derivatives with enhanced biological activities. Researchers are exploring modifications to improve solubility and bioavailability, vital for therapeutic applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC values in the micromolar range. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in animal models of arthritis. |
| Study C | Enzyme Interaction | Identified as a potent inhibitor of a specific kinase involved in cancer progression, leading to reduced tumor growth in vitro. |
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer.
Chemical Reactivity: The presence of the bromine atom and the amine group allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride with structurally related compounds:
Key Observations:
- Halogen Effects : Bromine (in the main compound) increases molecular weight and lipophilicity compared to chlorine analogs (e.g., 207.65 vs. 252.11 g/mol for free bases) . This may enhance membrane permeability but reduce aqueous solubility.
- Salt Forms : Hydrochloride salts (e.g., main compound and CAS 1795184-89-2) improve solubility in polar solvents, critical for pharmaceutical formulations .
Biological Activity
1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring substituted with a bromophenyl group and a methyl group, which contributes to its unique biological properties.
Structural Information:
- Molecular Formula: C₁₀H₁₀BrN₃
- SMILES: CC1=CC(=NN1C2=CC=CC=C2Br)N
- InChIKey: HUNWMZXFZGFBCO-UHFFFAOYSA-N
Anticancer Activity
Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines.
Case Study: Cytotoxic Activity
In a study evaluating the cytotoxic effects of pyrazole derivatives, several compounds exhibited significant growth inhibition against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC₅₀ values for selected compounds ranged from 2.43 to 14.65 μM, indicating potent activity against these cancer types .
Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | MDA-MB-231 | 4.98 |
| 10c | HepG2 | 14.65 |
The study also demonstrated that these compounds could induce apoptosis in cancer cells, enhancing caspase-3 activity significantly at higher concentrations .
Antimicrobial Activity
Beyond its anticancer properties, this compound has shown promise in antimicrobial applications. The presence of halogen substituents is often linked to enhanced bioactivity against various pathogens.
Case Study: Antimicrobial Screening
A broader investigation into the antimicrobial properties of pyrazole derivatives revealed that certain compounds displayed effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
The biological activity of pyrazole derivatives can be attributed to their ability to interact with specific molecular targets within cells. For anticancer applications, these compounds may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in tumor cells .
Q & A
Q. What are the common synthetic routes for 1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Cyclization : Formation of the pyrazole core via condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, intermediates like 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can undergo nucleophilic substitution with 2-bromophenyl groups .
- Amine Functionalization : Introduction of the amine group at the 3-position via reductive amination or thiourea intermediate reactions, followed by HCl salt formation .
- Optimization : Reaction conditions (e.g., POCl₃ for cyclization, temperature control at ~120°C) are critical to avoid side products like over-oxidized species .
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Spectroscopic Techniques :
- X-ray Crystallography : SHELX and ORTEP-3 are used for refinement and visualization of the crystal structure, ensuring correct stereochemistry and salt formation (e.g., HCl coordination) .
- HPLC/MS : Purity (>95%) is validated using reverse-phase chromatography and mass spectrometry .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : The hydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO). Solubility tests should be conducted at pH 4–7 to avoid decomposition .
- Stability : Store at –20°C under inert atmosphere. Degradation studies via TGA/DSC show stability up to 150°C, but light exposure can induce bromophenyl group cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions between X-ray crystallographic data and NMR-derived structural models?
Methodological Answer:
- Dynamic Effects : NMR may capture flexible conformations (e.g., rotational isomers of the bromophenyl group), while X-ray provides a static snapshot. Use variable-temperature NMR to assess dynamic behavior .
- Refinement Software : SHELXL’s restraints and constraints can reconcile discrepancies, such as disordered Br atoms in the crystal lattice .
- Complementary Techniques : Pair solid-state (X-ray) and solution-state (NOESY) data to validate intramolecular interactions .
Q. What pharmacological targets or mechanisms are associated with this compound?
Methodological Answer:
- Kinase Inhibition : Structural analogs (e.g., AZD1480) inhibit Jak2 kinases via binding to the ATP pocket. Molecular docking studies suggest the bromophenyl group enhances hydrophobic interactions with kinase domains .
- Antimicrobial Activity : Pyrazole derivatives disrupt bacterial cell wall synthesis; MIC assays against S. aureus and E. coli can quantify potency .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MDA-MB-231) reveal IC₅₀ values correlated with substituent electronegativity (e.g., Br vs. Cl) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer:
- Substituent Variation : Replace the 2-bromophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate binding affinity. Use Suzuki-Miyaura coupling for diversification .
- Amine Modifications : Introduce bulkier amines (e.g., piperidinyl) to enhance steric hindrance and selectivity.
- Pharmacokinetic Profiling : Assess logP (octanol-water partition) and metabolic stability in liver microsomes to balance solubility and bioavailability .
Q. What computational modeling approaches are suitable for predicting interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding modes to Jak2 (PDB ID: 4BBG). Focus on π-π stacking between the pyrazole ring and Phe994 .
- MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100 ns to evaluate stability of the bromophenyl group in hydrophobic pockets .
- QSAR Models : Train models using descriptors like Hammett σ constants to predict bioactivity of derivatives .
Data Contradiction Analysis
Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
